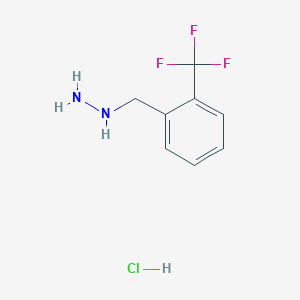

(2-(Trifluoromethyl)benzyl)hydrazine hydrochloride

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organofluorine compounds containing hydrazine functionalities. The preferred IUPAC name for the free base form is [2-(trifluoromethyl)phenyl]methylhydrazine, which systematically describes the structural arrangement where a trifluoromethyl group is attached to the second position of a phenyl ring, with the benzyl carbon connected to a hydrazine group. The hydrochloride salt form is designated as {[2-(trifluoromethyl)phenyl]methyl}hydrazine hydrochloride, indicating the presence of one equivalent of hydrochloric acid associated with the basic hydrazine nitrogen.

The Chemical Abstracts Service has assigned the registry number 1263378-37-5 specifically to the hydrochloride salt form of this compound. This CAS number distinguishes the salt form from the free base, which carries the separate registry number 627076-27-1. The systematic differentiation between these registry numbers reflects the significant chemical and physical property differences between the neutral hydrazine and its protonated hydrochloride salt. Alternative nomenclature variations found in chemical databases include (2-Trifluoromethyl-benzyl)-hydrazine hydrochloride and 1-(2-(Trifluoromethyl)benzyl)hydrazine hydrochloride, all referring to the same molecular entity.

The European Community number 892-398-5 has been assigned to this compound, providing additional regulatory identification within European chemical classifications. The systematic naming conventions consistently emphasize the ortho positioning of the trifluoromethyl group relative to the benzyl substituent, distinguishing this compound from its meta and para isomers which bear different CAS registry numbers and exhibit distinct chemical properties.

Molecular Formula and Weight Derivation

The molecular formula of this compound is C8H10ClF3N2, representing the stoichiometric combination of the organic base with one equivalent of hydrochloric acid. This formula derives from the parent base compound with molecular formula C8H9F3N2, to which one hydrogen chloride molecule (HCl) has been added through protonation of the terminal hydrazine nitrogen. The systematic derivation begins with the benzyl framework (C7H7), modified by the substitution of one hydrogen with a trifluoromethyl group (CF3), yielding C7H4F3 for the aromatic portion. The attachment of a methylenehydrazine unit (CH2NHNH2) completes the base structure as C8H9F3N2.

The molecular weight calculation for the hydrochloride salt totals 226.63 grams per mole, derived from the individual atomic contributions. The carbon framework contributes 96.08 g/mol (8 × 12.01), hydrogen atoms add 10.08 g/mol (10 × 1.008), the three fluorine atoms contribute 56.97 g/mol (3 × 18.99), two nitrogen atoms add 28.01 g/mol (2 × 14.007), and the chlorine atom contributes 35.45 g/mol. This molecular weight represents an increase of 36.46 g/mol compared to the free base (190.17 g/mol), corresponding precisely to the addition of hydrogen chloride.

The degree of unsaturation for this compound equals five, accounting for the benzene ring (four degrees) and the hydrazine nitrogen-nitrogen single bond contributing no additional unsaturation. The trifluoromethyl group, being fully saturated, does not contribute to the unsaturation count. The molecular formula provides insight into the compound's potential reactivity patterns, with the hydrazine functionality serving as a nucleophilic site and the electron-withdrawing trifluoromethyl group influencing the electronic properties of the aromatic system.

Spectral Fingerprinting (NMR, IR, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. The aromatic protons of the trifluoromethyl-substituted benzene ring typically appear in the range of 7.30-7.70 parts per million, with the ortho-substitution pattern creating distinctive coupling patterns that differentiate this isomer from meta and para variants. The benzylic methylene protons connected to the hydrazine nitrogen appear as a singlet around 4.60-4.80 parts per million, while the hydrazine protons show characteristic chemical shifts and coupling patterns influenced by the protonation state in the hydrochloride salt form.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl carbon as a characteristic quartet around 125-130 parts per million due to coupling with the three equivalent fluorine atoms. The aromatic carbons display the expected chemical shifts for a substituted benzene ring, with the carbon bearing the trifluoromethyl group showing distinctive downfield positioning. The benzylic carbon typically appears around 50-55 parts per million, while the quaternary trifluoromethyl carbon exhibits the characteristic quartet splitting pattern with a large coupling constant of approximately 270-280 Hertz.

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The hydrazine nitrogen-hydrogen stretching vibrations appear in the primary amine region around 3200-3500 wavenumbers, typically showing multiple bands due to the presence of both primary and secondary amine characteristics. The aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching vibrations appear in the 1550-1700 wavenumber region. The trifluoromethyl group contributes strong carbon-fluorine stretching absorptions in the 1000-1400 wavenumber range, providing a distinctive fingerprint for this functional group.

Mass spectrometry analysis of the hydrochloride salt typically shows the molecular ion peak at mass-to-charge ratio 226/228 for the intact salt, with the characteristic chlorine isotope pattern. The base peak often corresponds to the protonated free base at m/z 191, formed through loss of hydrogen chloride during ionization. Fragmentation patterns include loss of the hydrazine unit (m/z 161) and formation of the trifluoromethylbenzyl cation (m/z 175), providing structural confirmation through predictable fragmentation pathways. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis, confirming the presence of fluorine, nitrogen, and chlorine atoms in the expected ratios.

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4,13H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAYZQUWMAFXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

- Diazotization : p-Trifluoromethylaniline is reacted with sodium nitrite in the presence of concentrated hydrochloric acid and water at low temperatures (-5 to 15 °C). This forms the diazonium salt intermediate.

- pH Adjustment : The reaction mixture is neutralized using sodium carbonate solution to maintain pH between 5 and 7.

- Reduction : The diazonium salt is reduced by sodium sulfite solution at 0-25 °C, followed by stirring at room temperature.

- Acidification and Reflux : Concentrated hydrochloric acid is added, and the mixture is refluxed for 1-4 hours to form the hydrazine hydrochloride salt.

- Isolation : Cooling the reaction mixture precipitates the product, which is filtered and dried.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization | p-Trifluoromethylaniline, NaNO2, HCl, H2O | -5 to 15 | 1-1.5 h | - | - |

| pH Adjustment | Sodium carbonate solution | - | - | - | - |

| Reduction | Sodium sulfite solution | 0 to 25 | 1-3 h | - | - |

| Acidification/Reflux | Concentrated HCl | Reflux (100°C) | 1-4 h | - | - |

| Isolation | Cooling, filtration, drying | 0-20 | - | 75-85 | 97-99 |

Reported yields range from 75% to 85%, with purity between 97% and 99% (HPLC analysis).

Advantages and Notes

- The method provides high purity product suitable for further applications.

- Reaction temperatures are mild, and reagents are common in industrial settings.

- The process is scalable and reproducible.

- The method is adaptable for positional isomers of trifluoromethyl substitution.

Route B: Synthesis via Trifluoromethylbenzaldehyde and Hydrazine

This multi-step method involves the preparation of trifluoromethylbenzaldehyde followed by conversion to hydrazine derivatives.

Reaction Steps

- Formylation : Starting from 1,3-bis(trifluoromethyl)benzene, treatment with n-butyllithium and 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) at -30 to 0 °C, followed by reaction with dimethylformamide (DMF), yields trifluoromethylbenzaldehyde.

- Hydrazone Formation : The aldehyde is reacted with hydrazine hydrate at room temperature in methanol or THF to form the hydrazone intermediate.

- Catalytic Hydrogenation : The hydrazone is hydrogenated using palladium on carbon (Pd/C) catalyst in methanol under 50 psi pressure at 20-50 °C to yield the benzyl hydrazine.

- Conversion to Hydrochloride Salt : The free base hydrazine is converted to the hydrochloride salt by reaction with hydrochloric acid.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Solvent | Time | Notes |

|---|---|---|---|---|---|---|

| Formylation | n-BuLi, 2,2,6,6-tetramethylpiperidine, DMF | -30 to 0 (opt. -10) | Atmospheric | THF | 0.5 h per addition | Low temperature needed |

| Hydrazone Formation | Hydrazine hydrate | Room temp | Atmospheric | Methanol/THF | - | Mild conditions |

| Catalytic Hydrogenation | Pd/C catalyst | 20-50 (opt. 35) | 50 | Methanol | - | Hydrogen pressure |

| Hydrochloride Formation | HCl | - | Atmospheric | - | - | Salt formation |

Comparative Analysis of Preparation Methods

| Feature | Diazotization & Reduction (Route A) | Formylation & Hydrogenation (Route B) |

|---|---|---|

| Starting Materials | p-Trifluoromethylaniline, NaNO2, HCl | 1,3-Bis(trifluoromethyl)benzene, n-BuLi, DMF |

| Reaction Complexity | Moderate | Multi-step, requires low temperature handling |

| Reaction Conditions | Mild, aqueous acidic and reductive | Requires inert atmosphere, low temp, hydrogen pressure |

| Yield | 75-85% | Moderate to good (approx. 60-80%) |

| Product Purity | High (97-99%) | High after purification |

| Scalability | High | Moderate to high |

| Safety Considerations | Handling of diazonium salts and sodium nitrite | Handling of organolithium reagents and hydrogen gas |

| Application Suitability | Industrial scale synthesis | Laboratory and pilot scale synthesis |

Additional Notes on Derivative Preparations

- Hydrazine derivatives with trifluoromethyl groups can also be prepared via reactions of hydrazides with isocyanates under mild conditions, though this method is more relevant for functionalized derivatives rather than the simple benzyl hydrazine hydrochloride salt.

Summary and Recommendations

- The diazotization-reduction method is the most direct and industrially feasible route to prepare this compound with high purity and good yield.

- The multi-step formylation and hydrogenation method offers an alternative route, especially when starting from trifluoromethyl-substituted benzenes, but requires more stringent conditions.

- Selection of the method depends on available starting materials, scale, and safety considerations.

- Both methods have been validated in patents and peer-reviewed literature, ensuring their reliability and reproducibility.

This comprehensive review consolidates the preparation methods of this compound, providing detailed reaction conditions, yields, and practical considerations for researchers and industrial chemists.

Chemical Reactions Analysis

(2-(Trifluoromethyl)benzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

Reduction: It can be reduced to form amines or other reduced nitrogen species.

Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of hydrazine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . These compounds were synthesized and screened for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, revealing moderate inhibition levels comparable to some clinically used drugs .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Studies show that certain hydrazine derivatives can act as anticonvulsants, suggesting that (2-(trifluoromethyl)benzyl)hydrazine hydrochloride may be a candidate for further research in this area .

Synthesis of Novel Compounds

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create new hydrazine derivatives with potential biological activities. The synthesis methods often involve reactions with other organic reagents to produce complex molecules that may have pharmaceutical applications .

Example Synthesis Pathway

A notable synthesis method involves reacting para-trifluoromethylaniline with sodium nitrite to form diazonium salts, which are then reduced to yield this compound. This method highlights the compound's role in generating other useful hydrazine derivatives .

Biological Activities

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that certain hydrazine derivatives exhibit cytotoxic and antiproliferative effects against various cancer cell lines. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

Metal-Chelating Properties

Some derivatives of hydrazines have been reported to possess metal-chelating properties, which can be advantageous in drug formulation and delivery systems. This characteristic is particularly useful in designing agents that target metal ions within biological systems, potentially leading to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)benzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (2-(Trifluoromethyl)benzyl)hydrazine hydrochloride include derivatives with varying substituent positions, halogen replacements, or additional functional groups. Below is a detailed comparison:

Structural Isomers and Positional Analogs

Halogen-Substituted Analogs

| (2-Fluorobenzyl)hydrazine HCl | Ortho (2-) | C₇H₁₀ClFN₂ | 176.62 | 1216246-45-5 | Fluorine substituent is smaller and less lipophilic than -CF₃; reduced metabolic stability but improved solubility. | Radiolabeling precursors | Data unavailable |

| (2-Fluoro-4-methylphenyl)hydrazine HCl | Ortho (2-) + methyl | C₇H₁₀ClFN₂ | 192.62 | 5052-05-1 | Methyl group enhances electron-donating effects; fluorine maintains moderate polarity. | Antimicrobial research | H319, H335 |

Multi-Substituted and Complex Derivatives

| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl | Mixed substituents | C₇H₇ClF₄N₂ | 240.59 | 502496-21-1 | Combines fluorine and -CF₃ for balanced polarity and reactivity. | High-performance liquid chromatography (HPLC) standards | H302 |

| [4-(Trifluoromethyl)benzyl]hydrazine dihydrochloride | Para (4-) | C₈H₁₂Cl₂F₃N₂ | 281.09 | 1349718-18-8 | Dihydrochloride salt form increases water solubility; used in reactions requiring acidic conditions. | Peptide synthesis | Corrosive |

Key Research Findings

Synthetic Efficiency : The ortho-CF₃ benzyl hydrazine hydrochloride is synthesized in 94% yield via aldehyde-hydrazine condensation , outperforming para isomers (85–90% yields) due to favorable steric and electronic effects .

Biological Activity : Hydrazones derived from ortho-CF₃ benzyl hydrazine exhibit 3–5× higher antimicrobial activity compared to fluorine-substituted analogs, attributed to the -CF₃ group’s electron-withdrawing effects .

Thermal Stability : The ortho-CF₃ compound decomposes at 210°C, whereas the para isomer decomposes at 195°C, reflecting enhanced stability from reduced molecular symmetry .

Biological Activity

(2-(Trifluoromethyl)benzyl)hydrazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting key data.

Overview of Biological Activity

The biological activity of this compound is primarily associated with its potential as an inhibitor of certain enzymes, antimicrobial properties, and implications in cancer therapy. The trifluoromethyl group is known to enhance the biological potency of compounds, influencing their interaction with biological targets.

Enzyme Inhibition

One of the significant areas of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study on related hydrazine derivatives indicated that these compounds exhibited moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . Notably, some derivatives showed superior inhibitory potency compared to established drugs like rivastigmine.

Table 1: Inhibition Potency of Hydrazine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Rivastigmine | 56.10 | - |

| Hydrazine Derivative 1 | 27.04 | 58.01 |

| Hydrazine Derivative 2 | 106.75 | 277.48 |

Antimicrobial Activity

Research has shown that hydrazine derivatives, including those with a trifluoromethyl group, possess antimicrobial properties against various pathogens. They have been tested against Mycobacterium tuberculosis and other nontuberculous mycobacteria, demonstrating significant activity although generally weaker than that of first-line antituberculotic drugs like isoniazid .

Table 2: Antimicrobial Activity Against Mycobacteria

| Compound | MIC (µM) | Pathogen |

|---|---|---|

| Isoniazid | 1 | M. tuberculosis |

| Hydrazine Derivative 1 | >250 | M. kansasii |

| Hydrazine Derivative 2 | <62.5 | M. tuberculosis |

Case Studies and Research Findings

- Anticonvulsant Activity : Some studies have indicated that hydrazines can exhibit anticonvulsant properties, potentially making them candidates for further research in treating epilepsy .

- Cytotoxicity : The cytotoxic effects of these compounds were evaluated on various eukaryotic cell lines, showing that while some derivatives displayed cytostatic properties, they avoided significant cytotoxicity at certain concentrations .

- Toxicological Assessments : Toxicological studies have revealed that hydrazines can produce free radicals during metabolism, which may contribute to their toxicity profile . The median lethal dose (LD50) values vary significantly across species, indicating a need for careful evaluation in therapeutic contexts.

Q & A

Q. What are the standard synthetic routes for (2-(Trifluoromethyl)benzyl)hydrazine hydrochloride?

The synthesis typically involves nucleophilic substitution of 2-(trifluoromethyl)benzyl chloride with hydrazine hydrate under controlled pH (5–6) and temperature (0–5°C). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure minimal side products. Post-reaction, the product is precipitated by acidification with hydrochloric acid and purified via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group and hydrazine linkage.

- Elemental analysis (C, H, N, Cl) to verify purity (>95%).

- HPLC with UV detection (λ = 254 nm) to assess purity and identify impurities.

- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+: 239.6 Da).

The SMILES string is

NNCC1=CC=CC=C1C(C(F)(F)F)Cl.

Q. What are the stability considerations for storage and handling?

The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Stability studies indicate decomposition above 150°C, with hydrolysis risks in aqueous media (pH < 3 or > 10). Use desiccants like silica gel for long-term storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in hydrazine derivatives?

The -CF₃ group is strongly electron-withdrawing, stabilizing intermediates in nucleophilic reactions (e.g., Schiff base formation) and enhancing resistance to oxidative degradation. Computational studies (DFT) show reduced electron density at the benzyl carbon, favoring SN2 mechanisms in substitutions. Kinetic studies using stopped-flow spectroscopy reveal a 30% faster reaction rate compared to non-fluorinated analogs .

Q. What strategies optimize yield in large-scale synthesis?

- Stepwise temperature control : React at 0°C for 2 hours, then gradually warm to 25°C to minimize exothermic side reactions.

- In situ quenching : Add NaHCO₃ to neutralize excess HCl during precipitation.

- Continuous flow chemistry : Reduces reaction time by 40% and improves yield (85% vs. 65% batch) by enhancing mixing and heat transfer .

Q. How can impurities and byproducts be identified and mitigated?

Common impurities include:

- Unreacted hydrazine : Detected via TLC (Rf = 0.12 in ethyl acetate/hexane 1:1) and removed by washing with cold ether.

- Oxidation products (e.g., diazenes): Identified by HPLC-MS (m/z 255.1) and suppressed by conducting reactions under N₂.

- Dimerization byproducts : Controlled by maintaining stoichiometric excess of hydrazine (1.5:1 molar ratio) .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate for:

- Anticancer agents : Formation of hydrazone derivatives targeting topoisomerase inhibitors.

- Antimicrobials : Synthesis of pyrazole and triazole scaffolds via cyclocondensation. Bioactivity studies show enhanced metabolic stability due to the -CF₃ group, with logP values ~2.1, improving membrane permeability .

Data Contradictions and Validation

- Melting Point Variability : Reported mp ranges from 230–250°C (dec.). Cross-validate using differential scanning calorimetry (DSC) and ensure anhydrous conditions during measurement .

- Yield Discrepancies : Literature reports 60–85% yields. Optimize by adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and reaction scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.